molecular formula C5H12ClN3 B2496338 1,3-Dimethylimidazolidin-2-imine hydrochloride CAS No. 87954-60-7

1,3-Dimethylimidazolidin-2-imine hydrochloride

Cat. No. B2496338
CAS RN: 87954-60-7
M. Wt: 149.62
InChI Key: HHXAVIBJPQEZGJ-UHFFFAOYSA-N
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Description

1,3-Dimethylimidazolidin-2-imine hydrochloride, or DMIM-HCl, is an organic compound commonly used in scientific research. It is a colorless and odorless solid, and can be synthesized from a variety of starting materials. DMIM-HCl has been used in a wide variety of research applications, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Catalyst in Hydroamination and Cyclization Reactions

1,3-Dimethylimidazolidin-2-imine hydrochloride has been utilized in the synthesis of rare earth and alkaline earth metal complexes. These complexes act as efficient catalysts for hydroamination/cyclization reactions of terminal aminoalkenes and aminoalkynes. The catalysts are notable for their strong electron-donating capacity, which is attributed to the electron-donating ability of the imidazolin-2-imino nitrogen atom (Panda, Hrib, Jones, Jenter, Roesky, & Tamm, 2008).

Application in Ethylene Polymerization Catalysis

Imidazolin-2-imino-functionalized tetramethylcyclopentadienes, derived from this compound, have been used to synthesize chromium complexes. These complexes demonstrate application in ethylene polymerization catalysis, showcasing the versatility of this compound in polymer science (Randoll, Jones, & Tamm, 2008).

Structural Characterization in Transition Metal Chemistry

The compound plays a crucial role in the synthesis and structural characterization of various metal complexes. Its derivatives have been used in research to understand the coordination and structural aspects in transition metal chemistry, particularly with elements like rhodium (Baker, Brayshaw, Skelton, & White, 2004).

Synthesis of Reactive Halides

In organic chemistry, this compound derivatives have been employed in the synthesis of reactive halides. This includes the formation of imidazolin-2-ylidenehydrazonyl chlorides, which have potential in synthesizing novel organic compounds (Scott, O'halloran, O'driscoll, & Hegarty, 1972).

Anticancer Research

Research has explored the antiproliferative properties of Pd(II) and Pt(II) complexes with chelating mono(imidazolin-2-imine) ligands derived from this compound. These studies have potential implications for the development of new anticancer agents (Massai, Pratesi, Bogojeski, Banchini, Pillozzi, Messori, & Bugarčić, 2016).

Synthesis of Imidazolin-2-iminato Rare Earth Metal Complexes

The compound is instrumental in synthesizing imidazolin-2-iminato rare earth metal complexes. These complexes have been characterized and analyzed to understand the properties and applications of rare earth metals in chemistry (Panda, Hrib, Jones, & Tamm, 2010).

Safety and Hazards

It is essential to avoid dust formation, contact with skin and eyes, and sources of ignition. Proper personal protective equipment should be used .

Mechanism of Action

properties

IUPAC Name

1,3-dimethylimidazolidin-2-imine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.ClH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXAVIBJPQEZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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